molecular formula C20H12BrCl2NO2 B11551455 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate

4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate

Cat. No.: B11551455
M. Wt: 449.1 g/mol
InChI Key: RCLSKNIJTQAFRP-UHFFFAOYSA-N
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Description

4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the formation of the imine linkage through the condensation of 2,3-dichloroaniline with 4-formylphenyl 4-bromobenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amines.

    Oxidation: Formation of nitriles or carboxylic acids.

Scientific Research Applications

4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The aromatic rings and halogen substituents may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-chlorobenzoate
  • 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-fluorobenzoate
  • 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-iodobenzoate

Uniqueness

4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate is unique due to the presence of both bromine and dichlorophenyl groups, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C20H12BrCl2NO2

Molecular Weight

449.1 g/mol

IUPAC Name

[4-[(2,3-dichlorophenyl)iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C20H12BrCl2NO2/c21-15-8-6-14(7-9-15)20(25)26-16-10-4-13(5-11-16)12-24-18-3-1-2-17(22)19(18)23/h1-12H

InChI Key

RCLSKNIJTQAFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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